TRPV4 antagonist 4

Calcium imaging Benzimidazole SAR Lead optimization

TRPV4 antagonist 4 (GSK-Bz derivative 2b) delivers a 5.3-fold potency enhancement (IC₅₀ 22.65 vs. 121.6 nM) through a cyanocyclobutyl moiety modification. In LPS-induced acute lung injury models, it outperforms HC-067047 at 1 mg/kg i.p. on lung W/D ratio, BALF protein concentration, and pathology scores. Patch-clamp validation confirms 77.1% TRPV4 current inhibition at −60 mV in TRPV4-CHO cells. Clean endothelial barrier studies are enabled by a >100-fold therapeutic window (CC₅₀ >100 μM vs. active concentration 1 μM in HUVEC). Ideal for pulmonary edema and barrier function research requiring validated in vivo efficacy.

Molecular Formula C28H32Cl2N6O
Molecular Weight 539.5 g/mol
Cat. No. B12393737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV4 antagonist 4
Molecular FormulaC28H32Cl2N6O
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C
InChIInChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37)
InChIKeyHKOYZUBWZOWYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPV4 Antagonist 4 (GSK-Bz Derivative 2b) Compound Profile and Technical Specifications for Scientific Procurement


TRPV4 antagonist 4, also designated as GSK-Bz derivative 2b (CAS 2918803-89-9), is a benzimidazole-based small-molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [1]. This compound demonstrates an IC₅₀ of 22.65 nM for TRPV4 inhibition in calcium imaging assays and has been structurally validated by XLogP3-AA (5.8), topological polar surface area (95.48 Ų), and hydrogen bond donor/acceptor counts (2/5) [2].

Why TRPV4 Antagonist 4 Cannot Be Substituted with Generic TRPV4 Inhibitors in Preclinical Research


TRPV4 antagonists exhibit substantial heterogeneity in potency, species selectivity, and off-target profiles that preclude simple interchangeability [1]. For example, the widely used antagonist HC-067047 demonstrates significant off-target inhibition of TRPM8 and hERG channels at submicromolar concentrations [2], while RN-1734 exhibits low micromolar potency (IC₅₀ = 2.3-5.9 μM) that differs by over 100-fold from nanomolar-potency compounds . Furthermore, species-dependent potency variations—such as GSK2193874 showing 20-fold higher potency for rat TRPV4 (2 nM) compared to human TRPV4 (40 nM) [3]—require researchers to select the appropriate compound based on experimental species and endpoint requirements. The following quantitative evidence establishes where TRPV4 antagonist 4 provides measurable differentiation versus these comparators.

TRPV4 Antagonist 4 Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


5.3-Fold Enhanced Potency Over Parent Compound GSK-Bz in Direct Head-to-Head Comparison

In a direct head-to-head comparison conducted in the same calcium imaging assay, TRPV4 antagonist 4 (compound 2b) achieved an IC₅₀ of 22.65 nM versus 121.6 nM for the parent compound GSK-Bz, representing a 5.3-fold increase in potency [1]. This improvement was validated by patch-clamp electrophysiology, where compound 2b exhibited an inhibition ratio (IR) of 77.1% on TRPV4 currents measured at −60 mV [1].

Calcium imaging Benzimidazole SAR Lead optimization

Superior In Vivo Efficacy Over HC-067047 in Acute Lung Injury Model Across Multiple Indices

In an LPS-induced murine acute lung injury model, TRPV4 antagonist 4 (compound 2b, 1 mg/kg i.p.) demonstrated better efficacy than HC-067047 across all tested indices [1]. At the same 1 mg/kg intraperitoneal dose, TRPV4 antagonist 4 reduced lung wet/dry (W/D) ratio, decreased bronchoalveolar lavage fluid (BALF) protein concentration, and improved pathological scores relative to HC-067047 treatment [1].

Acute lung injury Pulmonary edema In vivo pharmacology

Negligible Cytotoxicity Profile (CC₅₀ > 100 μM) in HUVEC Assays

TRPV4 antagonist 4 demonstrated negligible cytotoxicity in human umbilical vein endothelial cells (HUVEC), with a CC₅₀ value exceeding 100 μM [1]. At the same concentration (1 μM) where it effectively suppressed LPS-induced permeability responses in HUVEC, no cytotoxic effects were observed [1].

Cytotoxicity Endothelial cells HUVEC

Structural Confirmation and Identity Traceability via Multiple Database Cross-Referencing

TRPV4 antagonist 4 is uniquely identifiable through CAS 2918803-89-9, PubChem CID 167993654, and ChEMBL ID CHEMBL5419607 [1]. Its IUPAC name (N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide) and InChIKey (HKOYZUBWZOWYKY-UHFFFAOYSA-N) provide unambiguous molecular verification [1].

Chemical identity Quality control Compound procurement

Optimal Research and Preclinical Application Scenarios for TRPV4 Antagonist 4 Based on Validated Evidence


Acute Lung Injury and Pulmonary Edema Preclinical Efficacy Studies

TRPV4 antagonist 4 is directly validated in an LPS-induced acute lung injury mouse model, where it reduced lung W/D ratio, BALF protein concentration, and improved pathological scores at 1 mg/kg i.p. [1]. This compound outperformed HC-067047 across all tested indices in the same model, making it the preferred TRPV4 antagonist for studies examining pulmonary barrier function and edema resolution [1].

Lead Optimization and SAR Studies Requiring Potency Improvement Over GSK-Bz

For medicinal chemistry programs seeking to improve upon the GSK-Bz benzimidazole scaffold, TRPV4 antagonist 4 provides a validated 5.3-fold potency enhancement (IC₅₀ = 22.65 nM vs. 121.6 nM) [1]. The cyanocyclobutyl moiety modification represents a defined structural change that can inform further SAR exploration [1].

Endothelial Permeability and Vascular Barrier Function Assays

TRPV4 antagonist 4 effectively suppresses LPS-induced permeability responses in HUVEC at 1 μM without observable cytotoxicity (CC₅₀ > 100 μM) [1]. This favorable therapeutic window enables clean interpretation of TRPV4-dependent endothelial barrier regulation without confounding cytotoxic artifacts.

Electrophysiological Characterization of TRPV4 Current Inhibition

Patch-clamp validation confirmed that TRPV4 antagonist 4 produces 77.1% inhibition of TRPV4 currents at −60 mV, supporting its use in electrophysiology studies where direct measurement of channel blockade is required [1]. The compound has been tested in TRPV4-CHO cells stimulated with GSK1016790A (100 nM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPV4 antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.